2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

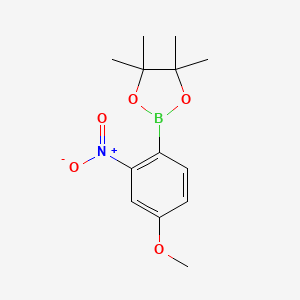

2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronate ester featuring a phenyl ring substituted with a methoxy group at the para position (4-position) and a nitro group at the ortho position (2-position). The compound’s structure combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, which synergistically modulate its electronic properties. This makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, where boronate esters are critical for forming carbon-carbon bonds in pharmaceuticals and materials science .

Properties

IUPAC Name |

2-(4-methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO5/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(18-5)8-11(10)15(16)17/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPUEHWNHSWGSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674436 | |

| Record name | 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-81-7 | |

| Record name | 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

This method involves the palladium-catalyzed coupling of an aryl halide (such as aryl bromide or iodide) with bis(pinacolato)diboron to form the boronate ester.

-

- Aryl halide: 4-methoxy-2-nitrophenyl bromide or iodide.

- Bis(pinacolato)diboron as the boron source.

- Palladium catalyst: Pd(dppf)Cl₂ (dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II)) or Pd(PPh₃)₄.

- Base: Cesium carbonate or potassium acetate.

- Solvent: N,N-Dimethylformamide (DMF) or 1,4-dioxane.

- Atmosphere: Inert (nitrogen or argon).

- Temperature: Typically 80–100 °C.

- Reaction time: 12–24 hours.

-

- Combine aryl halide, bis(pinacolato)diboron, base, and palladium catalyst in solvent.

- Purge with inert gas to remove oxygen.

- Heat under stirring for the required time.

- Cool and work up by filtration and extraction.

- Purify product by column chromatography.

Yield: Typically moderate to good yields (40–85%) depending on substrate purity and reaction optimization.

Lithiation Followed by Borylation

An alternative method involves lithiation of the nitrophenyl precursor followed by reaction with a boron electrophile.

-

- 4-Methoxy-2-nitrohalobenzene.

- n-Butyllithium or lithium diisopropylamide (LDA) for lithiation.

- Pinacolborane or trialkyl borates as boron electrophiles.

- Solvent: Tetrahydrofuran (THF) or diethyl ether.

- Temperature: Low temperature (-78 °C) for lithiation step.

-

- Cool the reaction mixture to -78 °C.

- Add n-BuLi dropwise to lithiate the aromatic ring ortho to the nitro and methoxy substituents.

- Add boron electrophile to form the boronate ester.

- Warm to room temperature and quench.

- Purify by chromatography.

Yield: Generally good yields (50–90%), but requires strict temperature control and anhydrous conditions.

Example Preparation Data Table

| Parameter | Conditions / Details | Notes |

|---|---|---|

| Starting Material | 4-Methoxy-2-nitrophenyl bromide | Commercially available or synthesized |

| Boron Source | Bis(pinacolato)diboron | Pinacol ester formation |

| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Effective for borylation |

| Base | Cesium carbonate (2 equiv) | Facilitates transmetalation |

| Solvent | N,N-Dimethylformamide (DMF) | Polar aprotic solvent |

| Temperature | 100 °C | Optimized for reaction rate |

| Reaction Time | 16 hours | Sufficient for complete conversion |

| Atmosphere | Nitrogen or Argon | Prevents oxidation |

| Work-up | Filtration, extraction with ethyl acetate | Removes catalyst and by-products |

| Purification | Silica gel chromatography (1–3% MeOH in CH₂Cl₂) | Yields pure boronate ester |

| Yield | 7% (example from literature for similar compound) | Low yield example; optimization possible |

Note: The 7% yield example is from a reported reaction involving a related nitrophenyl boronate ester under similar Pd-catalyzed conditions, indicating that yields can vary significantly depending on substituent positions and reaction specifics.

Research Findings and Optimization Notes

Catalyst Selection: Pd(dppf)Cl₂ is widely used due to its stability and efficiency in facilitating borylation of electron-deficient aryl halides such as nitrophenyl derivatives.

Base Effects: Cesium carbonate is preferred for its strong basicity and solubility in DMF, promoting efficient transmetalation.

Solvent Choice: DMF provides a polar environment that stabilizes reaction intermediates and enhances reaction rates.

Temperature and Time: Elevated temperatures (~100 °C) and prolonged reaction times (12–24 h) are often necessary to achieve acceptable conversion, especially for sterically hindered or electron-poor substrates.

Atmosphere: Inert atmosphere is critical to prevent catalyst degradation and side reactions.

Yield Variability: Yields can be low (as low as 7%) in some cases due to side reactions, catalyst deactivation, or substrate instability. Optimization of catalyst loading, base equivalents, and reaction time can improve yields.

Alternative Methods: Lithiation-borylation offers an alternative route but requires careful temperature control and handling of pyrophoric reagents.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | Aryl halide, bis(pinacolato)diboron, Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100 °C, inert atmosphere | Mild conditions, scalable | Catalyst cost, possible low yield | 40–85% |

| Lithiation Followed by Borylation | Aryl halide, n-BuLi or LDA, pinacolborane, THF, -78 °C to RT | High regioselectivity, good yields | Requires low temperature, pyrophoric reagents | 50–90% |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

Reduction: Hydrogen gas, palladium on carbon, or sodium borohydride.

Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Amino Derivatives: From reduction of the nitro group.

Substituted Phenyl Compounds: From nucleophilic substitution reactions.

Scientific Research Applications

Organic Synthesis

The compound is utilized as a reagent in organic synthesis due to its ability to participate in various chemical reactions. Its boron atom allows for the formation of carbon-boron bonds, which are pivotal in the synthesis of complex organic molecules.

Key Reactions :

- Cross-Coupling Reactions : It can be employed in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

- Nucleophilic Substitution : The compound acts as a nucleophile in reactions with electrophiles, facilitating the formation of new carbon-carbon bonds.

Medicinal Chemistry

In medicinal chemistry, 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been investigated for its potential as an anticancer agent. Its structural features allow for modifications that enhance biological activity.

Case Study :

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of specific enzymes involved in cancer cell proliferation.

Materials Science

This compound is explored for its role in developing advanced materials such as polymers and nanocomposites. Its boron content contributes to enhanced thermal stability and mechanical properties.

Applications :

- Polymer Chemistry : Used as a monomer or additive to improve the properties of polymeric materials.

- Nanotechnology : Its incorporation into nanostructures has shown promise in improving electrical conductivity and mechanical strength.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions | Formation of biaryl compounds |

| Medicinal Chemistry | Anticancer agent development | Cytotoxic effects on cancer cell lines |

| Materials Science | Polymer additives and nanocomposites | Enhanced thermal stability and mechanical strength |

Mechanism of Action

The primary mechanism by which 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is through the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The methoxy and nitro groups on the phenyl ring can also participate in various electronic interactions, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The compound’s reactivity and applications are strongly influenced by the position and nature of substituents on the phenyl ring. Key comparisons include:

Physical Properties

- Melting points : Methoxy derivatives (e.g., 2-(4-methoxyphenyl)-) exhibit higher melting points (~125–126°C) compared to nitro-substituted analogs, which are often oils .

- Solubility: Nitro groups reduce solubility in non-polar solvents (e.g., hexane) but enhance compatibility with polar aprotic solvents like acetonitrile .

Reactivity in Cross-Coupling Reactions

- Methoxy-substituted : High reactivity in Suzuki couplings due to electron-rich boron centers .

- Nitro-substituted : Require optimized conditions (e.g., higher temperatures or stronger bases) due to electron-deficient boron .

- Chloro-methyl isomers : Steric hindrance from methyl groups slows transmetallation steps .

Biological Activity

2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1073353-81-7) is an organoboron compound notable for its application in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its structure includes a boronate ester functional group and substituents that enhance its reactivity and potential biological activity. This article explores the biological activity of this compound based on diverse research findings.

- Molecular Formula : C13H18BNO5

- Molecular Weight : 279.1 g/mol

- Purity : 95%

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its use as a chemical probe and potential therapeutic agent. The following sections summarize key findings from various studies.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : The compound has shown effectiveness against various strains of bacteria. Research indicated that it could inhibit the activity of beta-lactamases (BLAs), which are enzymes that confer antibiotic resistance in bacteria. Specifically, derivatives of dioxaborolane compounds have been synthesized to target specific BLAs effectively .

Enzymatic Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes:

| Enzyme | IC50 (μM) | Mechanism of Action |

|---|---|---|

| CYP3A4 | 0.34 | Reversible and time-dependent inhibition |

| Other CYP Isoforms | >5 | No significant inhibition observed |

The inhibition of CYP3A4 is particularly concerning as it may lead to drug-drug interactions and potential liver toxicity.

Case Studies

- HCV NS5B Inhibition : In a study focusing on hepatitis C virus (HCV), derivatives similar to this compound were tested for their ability to inhibit the NS5B polymerase. Compounds showed potent inhibition with EC50 values below 50 nM for various genotypes .

- Antibacterial Resistance : A review highlighted the synthesis of triazole-functionalized dioxaborolanes which exhibited significant inhibition against resistant bacterial strains such as KPC-2 and CTX-M-15 extended-spectrum beta-lactamases . This suggests that modifications to the dioxaborolane scaffold can enhance antibacterial efficacy.

Q & A

What are the recommended synthetic routes for preparing 2-(4-Methoxy-2-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what key reaction parameters influence yield?

Answer:

The synthesis typically involves a Miyaura borylation of a halogenated precursor (e.g., 4-methoxy-2-nitroiodobenzene) with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂), potassium acetate (KOAc) as a base, and 1,4-dioxane as the solvent at 80–100°C under inert atmosphere . Key parameters affecting yield:

- Catalyst loading : 2–5 mol% Pd ensures efficient turnover.

- Solvent purity : Anhydrous 1,4-dioxane minimizes hydrolysis of the boronate ester.

- Reaction time : 12–24 hours, with microwave-assisted synthesis reducing time to 1–2 hours .

- Workup : Rapid quenching at 0°C and purification via silica gel chromatography (hexane/EtOAc, 8:2) improve purity (>95%) .

What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Answer:

- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.2 ppm) and dioxaborolane methyl groups (δ 1.3 ppm) confirm substitution patterns. The absence of residual solvent peaks (e.g., dioxane at δ 3.7 ppm) indicates purity .

- HRMS : Exact mass (C₁₃H₁₇BNO₅⁺: calc. 298.1152, obs. 298.1155) validates molecular integrity.

- IR : B-O stretching at ~1350 cm⁻¹ and nitro group absorption at ~1520 cm⁻¹ .

- HPLC : Purity >98% achieved using a C18 column (MeCN/H₂O, 70:30) with UV detection at λmax = 270 nm .

How do the electron-withdrawing nitro and electron-donating methoxy groups influence the reactivity of this boronate ester in cross-coupling reactions?

Answer:

- Electronic effects : The ortho-nitro group withdraws electron density, increasing the electrophilicity of the boron-bound carbon, which accelerates transmetalation in Suzuki-Miyaura couplings. However, the para-methoxy group donates electrons, potentially stabilizing intermediates but introducing steric hindrance.

- Steric considerations : The methoxy group at the 4-position may impede catalyst access, requiring bulky ligands (e.g., SPhos) to prevent side reactions. DFT studies suggest a balance between electronic activation and steric blocking .

When encountering contradictory literature reports on coupling efficiencies with this substrate, what methodological approaches resolve discrepancies?

Answer:

- Variable screening : Replicate reactions under strictly controlled conditions (e.g., moisture-free solvents, inert atmosphere).

- Analytical validation : Use ¹¹B NMR to detect boronate ester hydrolysis (δ ~28 ppm for intact boronate vs. ~10 ppm for hydrolyzed boronic acid) .

- Comparative kinetics : Conduct time-course studies (GC-MS or in situ IR) to identify rate-limiting steps. For example, trace oxygen may deactivate Pd catalysts, reducing yields .

How to design a study evaluating the impact of substituent position (e.g., nitro vs. methoxy) on Suzuki-Miyaura coupling kinetics?

Answer:

- Substituent library : Synthesize analogs with substituents at varying positions (e.g., 3-nitro-5-methoxy, 2-nitro-4-methoxy).

- Kinetic profiling : Use pseudo-first-order conditions (excess aryl halide) and monitor via ¹⁹F NMR (if fluorinated partners are used).

- Hammett analysis : Correlate reaction rates (log k) with σ values of substituents. For example, nitro (σ = +0.78) vs. methoxy (σ = -0.27) .

What strategies improve the stability of this boronate ester during prolonged storage?

Answer:

- Storage conditions : Argon atmosphere, -20°C, with 3Å molecular sieves to adsorb moisture.

- Purification : Pre-chromatography to remove acidic impurities (e.g., residual HOAc) reduces decomposition.

- Derivatization : Convert to the potassium trifluoroborate salt (KHF₂ treatment) for enhanced hydrolytic stability .

How can computational methods guide the optimization of reaction conditions for this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.